
1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Bromination: The acylated product is then brominated using bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atoms.
Thioether Formation:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the carbonyl group can be reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted phenylpropanones
- Sulfoxides and sulfones
- Alcohol derivatives
Scientific Research Applications
1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Lacks the methylthio and additional bromine substituents.
1-Bromo-3-(4-(methylthio)phenyl)propan-2-one: Similar structure but with different substitution patterns.
Biological Activity
1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one is an organobromine compound with a complex structure that includes multiple bromine atoms and a methylthio group. Its unique chemical properties suggest potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12Br2OS
- Molecular Weight : 352.09 g/mol
- Structure : Contains a propanone backbone with bromine and methylthio substituents, enhancing its reactivity.
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of bromine atoms allows for nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions may lead to significant pharmacological effects.
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit protein tyrosine phosphatases, key regulators in cellular signaling pathways.
- Anticancer Activity : The compound's structure suggests potential anticancer properties, particularly through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Case Study 1: Anticancer Activity
A study investigated the effects of structurally related compounds on cancer cell lines, showing that they could induce apoptosis and cell cycle arrest. The findings indicated that compounds similar to this compound exhibited significant pro-apoptotic activity in various cancer types, including lung and colorectal cancers .
Compound | Cell Line | Apoptosis Induction (%) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung) | 42% ± 0.76 | Late apoptosis |
Compound B | HCT116 (Colon) | 93% ± 3.29 | Late apoptosis/necrosis |
Compound C | MiaPaCa-2 (Pancreatic) | 23% ± 0.5 | Early/late apoptosis |
Case Study 2: Enzyme Interaction Studies
Research has focused on the binding affinity of similar compounds to specific enzymes involved in cancer progression. For example, inhibitors targeting Polo-like kinase 1 (Plk1), which is often deregulated in cancers, have shown promise in preclinical studies . The structural features of this compound may enhance its interaction with such targets.
Applications in Drug Development
Given its structural complexity and potential biological activities, this compound is being explored as a precursor or active ingredient in drug development. Its unique combination of halogen substituents and functional groups positions it as a candidate for further investigation in medicinal chemistry.
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-3-(4-bromo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
FNGYYZXOEYSGRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC(=O)CBr)Br |
Origin of Product |
United States |
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